3,4,5-Trimethoxybenzamide
Overview
Description
3,4,5-Trimethoxybenzamide is an organic compound with the linear formula (H3CO)3C6H2C(O)NH2 . It has a molecular weight of 211.21 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxybenzamide can be represented by the SMILES string COc1cc(cc(OC)c1OC)C(N)=O . The InChI representation is 1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12) .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzamide has a melting point of 179-184 °C (lit.) . Its density is roughly estimated to be 1.2545 .Scientific Research Applications
Synthesis of Trimethoprim
3,4,5-Trimethoxybenzaldehyde, which is closely related to 3,4,5-Trimethoxybenzamide, is used in the synthesis of trimethoprim . Trimethoprim is a widely used antibiotic that inhibits bacterial dihydrofolate reductase, preventing the synthesis of bacterial DNA.
Synthesis of Psychedelic Phenethylamines
3,4,5-Trimethoxybenzaldehyde is also used in the synthesis of psychedelic phenethylamines . Phenethylamines are a class of compounds that have psychoactive properties and are often used in the study of the human mind and consciousness.
Production of Plastic Additives
3,4,5-Trimethoxybenzaldehyde can be used in the production of plastic additives . These additives can improve the properties of plastics, such as their flexibility, durability, and resistance to heat and chemicals.
Synthesis of 3,4,5-Trimethoxybenzenesulfonamides
3,4,5-Trimethoxybenzamide can be used in the synthesis of 3,4,5-trimethoxybenzenesulfonamides . These compounds were synthesized for biological screening, indicating their potential use in drug discovery and development.
Antiarrhythmic Research
There has been research into the use of 3,4,5-Trimethoxybenzamide derivatives as antiarrhythmics . Antiarrhythmics are drugs used to treat and prevent abnormalities in the heart rhythm.
Broad Medicinal Properties
Research has been conducted into the chemical synthesis and modification of 3,4,5-Trimethoxybenzamide and its ester and amide analogs as therapeutic agents . These compounds have shown a wide range of medicinal properties, including antitumor, antiviral, CNS (central nervous system) drugs, antibacterial, anti-inflammatory, and hematological long-term agents .
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzamide, also known as Trimethobenzamide, primarily targets the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata of the brain that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting .
Mode of Action
It is an antagonist of the D2 receptor , which means it blocks the activity of this receptor. By inhibiting the D2 receptor in the CTZ, it suppresses the transmission of emetic impulses to the vomiting center, thereby preventing nausea and vomiting .
Biochemical Pathways
3,4,5-Trimethoxybenzamide has been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway . This pathway plays a key role in cellular processes such as glucose metabolism and insulin signaling . Activation of this pathway by 3,4,5-Trimethoxybenzamide enhances the capability of glycogen synthesis and glucose consumption .
Pharmacokinetics
The pharmacokinetics of 3,4,5-Trimethoxybenzamide have been studied in healthy adult subjects . Following administration, the time to reach maximum plasma concentration (Tmax) was about half an hour . The relative bioavailability of the capsule formulation compared to the solution is 100% . The mean elimination half-life of 3,4,5-Trimethoxybenzamide is 7 to 9 hours . Between 30 – 50 % of a single dose in humans is excreted unchanged in the urine within 48 – 72 hours .
Result of Action
The primary result of 3,4,5-Trimethoxybenzamide’s action is the prevention of nausea and vomiting . It achieves this by inhibiting the transmission of emetic impulses to the vomiting center via its action on the CTZ . Additionally, it has been found to ameliorate insulin sensitivity and glucose tolerance, potentially offering benefits in the management of conditions like diabetes .
Action Environment
The action of 3,4,5-Trimethoxybenzamide can be influenced by various environmental factors. For instance, its absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, gender, and renal function . .
Safety and Hazards
properties
IUPAC Name |
3,4,5-trimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMTJKRHHLJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062841 | |
Record name | Benzamide, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3086-62-2 | |
Record name | 3,4,5-Trimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3086-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3086-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 3,4,5-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIMETHOXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8L1O54TAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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